N-ethyl-2,6-difluorobenzene-1-sulfonamide
Description
Significance of the Sulfonamide Moiety in Contemporary Chemical Science
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a vital component in the development of therapeutic agents. Historically, sulfonamides were among the first classes of synthetic antimicrobial drugs, revolutionizing the treatment of bacterial infections. Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria.
Beyond their antibacterial properties, sulfonamides are integral to a wide array of pharmaceuticals targeting diverse medical conditions. This includes diuretics, anticonvulsants, anti-inflammatory agents, and hypoglycemic drugs. The structural versatility of the sulfonamide group allows it to act as a stable, hydrogen-bonding scaffold that can be readily modified to optimize drug-receptor interactions and pharmacokinetic profiles. In synthetic chemistry, the sulfonamide group is also valued for its ability to act as a protecting group for amines and as an activating group in certain chemical transformations.
Overview of Fluorine in Organic Compounds and its Influence on Molecular Structure and Reactivity
The introduction of fluorine into organic molecules imparts a range of beneficial properties, a strategy that has become increasingly prevalent in the development of pharmaceuticals and advanced materials. Fluorine is the most electronegative element, and its small atomic size allows it to replace hydrogen without causing significant steric hindrance.
The strong carbon-fluorine (C-F) bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism, thereby increasing their in vivo half-life. Furthermore, the strategic placement of fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target. The lipophilicity of a molecule, a critical factor in its ability to cross cell membranes, can also be fine-tuned through fluorination. In terms of molecular conformation, the introduction of fluorine can lead to specific intramolecular interactions that lock the molecule into a more biologically active shape.
Contextualizing N-ethyl-2,6-difluorobenzene-1-sulfonamide within the Broader Class of Difluorinated Arenesulfonamides
This compound belongs to the class of difluorinated arenesulfonamides. This classification signifies the presence of a benzene (B151609) ring substituted with two fluorine atoms and a sulfonamide group. The "N-ethyl" designation indicates that an ethyl group is attached to the nitrogen atom of the sulfonamide moiety.
The 2,6-difluoro substitution pattern on the benzene ring is of particular chemical interest. The two fluorine atoms flanking the sulfonyl group exert strong electron-withdrawing effects, which can influence the reactivity of the aromatic ring and the properties of the sulfonamide group. This specific substitution can also have implications for the molecule's three-dimensional structure and its potential interactions with biological macromolecules. While detailed experimental data for this compound is not extensively available in publicly accessible literature, its chemical nature can be inferred from the well-established principles of sulfonamide and organofluorine chemistry.
Chemical Profile of this compound
A comprehensive understanding of a chemical compound necessitates a detailed examination of its synthesis, properties, and spectroscopic signature. This section outlines these key chemical aspects for this compound.
Synthesis and Chemical Properties
The synthesis of this compound would likely proceed through the reaction of 2,6-difluorobenzenesulfonyl chloride with ethylamine (B1201723). doubtnut.comdoubtnut.com This is a standard method for the formation of N-alkylated sulfonamides. The precursor, 2,6-difluorobenzenesulfonyl chloride, can be synthesized from 2,6-difluoroaniline through a diazotization reaction followed by chlorosulfonation. environmentclearance.nic.in
While specific, experimentally determined physicochemical properties for this compound are not readily found in the literature, a table of predicted or analogous properties is presented below based on the general characteristics of similar compounds.
| Property | Value |
| Molecular Formula | C₈H₉F₂NO₂S |
| Molecular Weight | 221.22 g/mol |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |
Note: The values in this table are estimations based on the chemical structure and data for analogous compounds, as specific experimental data is not widely available.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. Although specific spectra for this compound are not publicly documented, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR: Would show signals corresponding to the ethyl group (a quartet and a triplet) and the protons on the aromatic ring. The coupling patterns of the aromatic protons would be influenced by the fluorine atoms.
¹³C NMR: Would display distinct signals for the carbon atoms of the ethyl group and the aromatic ring. The carbon atoms bonded to fluorine would exhibit characteristic splitting patterns.
¹⁹F NMR: A key technique for fluorinated compounds, this would show signals for the two equivalent fluorine atoms on the benzene ring.
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the N-H stretch (if the sulfonamide is secondary), and C-F bonds.
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl group and parts of the sulfonyl fluoride moiety.
Research Applications of this compound
While specific research applications focusing solely on this compound are not prominent in the surveyed literature, its structural motifs suggest its potential utility in several areas of academic and industrial research.
Role as a Chemical Intermediate
Given its structure, this compound is a valuable intermediate in organic synthesis. The sulfonamide group can be further functionalized, and the difluorinated aromatic ring can participate in various coupling reactions. For instance, related difluorinated arenesulfonamides have been used as monomers in the synthesis of poly(arylene ether)s, which are high-performance polymers with applications in materials science.
Potential Applications in Medicinal Chemistry
The combination of a sulfonamide group and a difluorinated aromatic ring makes this compound and its derivatives interesting candidates for medicinal chemistry research. As previously discussed, sulfonamides have a long history as antibacterial agents, and the presence of fluorine can enhance potency and pharmacokinetic properties. Therefore, this compound could serve as a scaffold for the development of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-ethyl-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
REEUNNQDFWEDST-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Ethyl 2,6 Difluorobenzene 1 Sulfonamide and Analogues
Strategic Approaches to Sulfonamide Bond Formation
The creation of the sulfonamide linkage is the cornerstone of synthesizing the target compound. The most prevalent and direct method involves the reaction of a sulfonyl chloride with a primary amine.
The classical and most widely employed method for synthesizing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. ekb.egnih.gov In the context of N-ethyl-2,6-difluorobenzene-1-sulfonamide, this involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ethylamine (B1201723). prepchem.com
The reaction mechanism is a nucleophilic acyl substitution, where the nitrogen atom of ethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This is followed by the elimination of a chloride ion, forming the sulfonamide bond. A base, such as pyridine (B92270) or sodium carbonate, is typically added to neutralize the hydrochloric acid byproduct. ekb.egchemicalbook.com
General Reaction Scheme: F₂C₆H₃SO₂Cl + CH₃CH₂NH₂ → F₂C₆H₃SO₂NHCH₂CH₃ + HCl
This approach is highly effective for preparing a wide range of sulfonamides and is adaptable to various substituted sulfonyl chlorides and amines. nih.govresearchgate.net
Beyond the standard sulfonyl chloride-amine condensation, alternative methodologies have been developed for the synthesis of sulfonamides, which can be applied to fluoro-substituted analogues.
One significant alternative is the N-alkylation of a parent sulfonamide . In this approach, 2,6-difluorobenzenesulfonamide (B1200098) would first be synthesized and then subsequently alkylated with an ethylating agent (e.g., iodoethane (B44018) or diethyl sulfate) to yield the final product. nih.gov Various catalytic systems have been developed to facilitate this N-alkylation, including those based on manganese, iron, and ruthenium, often utilizing alcohols as green alkylating agents through a "borrowing hydrogen" methodology. acs.orgionike.comorganic-chemistry.org These methods can offer advantages in terms of atom economy and the use of more environmentally benign reagents. ionike.com
Another strategy involves the direct synthesis from thiols. Through oxidative processes, thiols can be converted in one pot to sulfonyl chlorides or other activated species that then react with amines to form sulfonamides, bypassing the need to isolate the sulfonyl halide intermediate. nih.gov Furthermore, Sandmeyer-type reactions can be adapted to convert anilines into sulfonyl chlorides, which can then be directly converted into the sulfonamide by adding an amine to the reaction mixture without purification of the intermediate. organic-chemistry.orgnih.gov
Precursor Synthesis and Starting Material Considerations
The successful synthesis of the target compound is critically dependent on the availability and purity of its key precursors: the sulfonyl chloride derivative and the amine.
2,6-Difluorobenzenesulfonyl chloride is the essential electrophilic precursor. Several synthetic routes to this intermediate have been established.
One common method is a Sandmeyer-type reaction starting from 2,6-difluoroaniline. nih.govenvironmentclearance.nic.in This process involves the diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of an acid, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. nih.govenvironmentclearance.nic.in
An alternative route begins with 1,3-difluorobenzene . This starting material can be lithiated using n-butyl lithium at low temperatures, followed by quenching with sulfur dioxide gas. The resulting lithium sulfinate is then treated with an N-chlorinating agent like N-chlorosuccinimide (NCS) to afford 2,6-difluorobenzenesulfonyl chloride. chemicalbook.comguidechem.com
The N-ethylated amine precursor required for the primary synthesis route is ethylamine (CH₃CH₂NH₂). Ethylamine is a readily available, commodity chemical and is typically not synthesized in a laboratory setting for this type of reaction. It serves as the nucleophile that attacks the sulfonyl chloride. Its basicity and small steric profile facilitate a rapid reaction to form the desired N-ethyl sulfonamide. prepchem.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.
For the direct sulfonylation of ethylamine with 2,6-difluorobenzenesulfonyl chloride, the reaction is often performed in the presence of a non-nucleophilic base like pyridine, which acts as both a solvent and an acid scavenger. chemicalbook.com The reaction can be run at temperatures ranging from 0°C to room temperature. prepchem.com
For the alternative N-alkylation of a parent sulfonamide, conditions vary depending on the catalyst and alkylating agent used. For instance, manganese-catalyzed alkylations using alcohols may require elevated temperatures (e.g., 150°C) in a high-boiling solvent like xylenes (B1142099) with a catalytic amount of base. acs.org Iron-catalyzed systems have also been shown to be effective at high temperatures (e.g., 135°C). ionike.com Thermal alkylation using trichloroacetimidates can proceed in refluxing toluene (B28343) without the need for additives. organic-chemistry.org
Role of Bases and Catalysts in Sulfonamide Formation
Bases are essential in the synthesis of this compound to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Tertiary amines, such as triethylamine (B128534) and pyridine, are commonly employed for this purpose. Pyridine, for instance, can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that is more susceptible to attack by the amine.
In some synthetic protocols for analogous sulfonamides, 4-dimethylaminopyridine (B28879) (DMAP) is used as a more potent catalyst. The enhanced catalytic activity of DMAP stems from its greater nucleophilicity compared to pyridine, leading to a faster reaction rate. The general mechanism involves the initial reaction of the sulfonyl chloride with the catalyst to form a reactive intermediate, which is then readily attacked by the amine.
While traditional methods rely on stoichiometric amounts of base, catalytic approaches are continually being developed to improve the efficiency and sustainability of sulfonamide synthesis. For instance, various metal and organic catalysts have been explored to facilitate the coupling of sulfonyl chlorides with amines under milder conditions.
Table 1: Common Bases and Catalysts in Sulfonamide Synthesis
| Base/Catalyst | Role | Typical Reaction Conditions |
| Pyridine | Base and Nucleophilic Catalyst | Dichloromethane, 0 °C to room temperature |
| Triethylamine | Base | Dichloromethane, 0 °C to room temperature |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Dichloromethane, 0 °C to room temperature |
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the rate and outcome of sulfonamide formation. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used as they are inert under the reaction conditions and effectively solubilize the reactants. The polarity of the solvent can affect the stability of the transition state; however, for the reaction between a neutral amine and a sulfonyl chloride, the effect of solvent polarity on the reaction rate is often not straightforward.
Temperature control is crucial for managing the exothermic nature of the reaction and minimizing the formation of side products. Reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction and then allowed to warm to room temperature to ensure completion. Higher temperatures can lead to the degradation of the sulfonyl chloride or the desired product and may promote side reactions. Precise temperature control is therefore a key parameter for optimizing the yield and purity of this compound.
Derivatization Strategies of the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These derivatization strategies focus on the N-alkyl substituent, the difluorobenzene ring, and the sulfonamide nitrogen atom.
Modification of the N-Alkyl Substituent
The ethyl group on the sulfonamide nitrogen can be replaced with other alkyl or functionalized alkyl groups to explore structure-activity relationships. This is typically achieved by reacting 2,6-difluorobenzenesulfonyl chloride with a variety of primary amines. This approach allows for the introduction of diverse functionalities, such as longer alkyl chains, cyclic systems, or groups containing heteroatoms.
Functionalization of the Difluorobenzene Ring
The difluorobenzene ring of this compound is susceptible to electrophilic aromatic substitution, although the two fluorine atoms and the sulfonamide group are deactivating. The directing effects of these substituents will influence the position of substitution. Friedel-Crafts acylation, for example, could introduce an acyl group onto the ring, providing a handle for further functionalization. Nitration and halogenation are other potential electrophilic substitution reactions that could be employed to introduce new functional groups onto the aromatic ring, leading to a wider range of analogues. The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and yield.
Transformations at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group itself can be a site for further chemical transformations. For instance, N-acylation can be achieved by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen, forming an N-acylsulfonamide. These derivatives are of interest due to their distinct chemical properties and potential biological activities. The reaction conditions for N-acylation typically involve the use of a non-nucleophilic base to deprotonate the sulfonamide, followed by the addition of the acylating agent.
Advanced Spectroscopic and Structural Characterization Techniques for N Ethyl 2,6 Difluorobenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-ethyl-2,6-difluorobenzene-1-sulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its atomic connectivity and environment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.
Ethyl Group Protons: The ethyl group (-CH₂CH₃) gives rise to two signals. The methyl protons (-CH₃) typically appear as a triplet in the upfield region, around 1.1-1.3 ppm, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂) are expected to appear as a quartet further downfield, likely in the range of 3.1-3.4 ppm. This downfield shift is a result of the deshielding effect of the adjacent nitrogen and sulfonyl groups.
Aromatic Protons: The 2,6-difluorophenyl ring has three aromatic protons. The proton at the 4-position (para to the sulfonyl group) is expected to be a triplet of triplets due to coupling with the two meta-fluorine atoms and the two ortho-protons. The two equivalent protons at the 3- and 5-positions (meta to the sulfonyl group) will appear as a doublet of doublets of doublets (or a complex multiplet) due to coupling to the ortho and para protons and the ortho fluorine atoms. These aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 7.8 ppm.
Sulfonamide Proton: The N-H proton of the sulfonamide group, if present as an impurity or in a protic solvent, would likely appear as a broad singlet. However, in the N-ethylated compound, this signal is absent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.2 | Triplet | 3H | -CH₃ (ethyl) |
| ~3.2 | Quartet | 2H | -CH₂ (ethyl) |
| ~7.1-7.3 | Multiplet | 2H | H-3, H-5 (aromatic) |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals for the ethyl carbons and the aromatic carbons are expected.
Ethyl Group Carbons: The methyl carbon (-CH₃) of the ethyl group is expected to have a chemical shift in the range of 14-16 ppm. The methylene carbon (-CH₂) will be shifted downfield to approximately 40-45 ppm due to its attachment to the nitrogen atom.
Aromatic Carbons: The 2,6-difluorophenyl ring will show four distinct signals. The carbon atom attached to the sulfur (C-1) will be significantly deshielded. The carbons bearing the fluorine atoms (C-2 and C-6) will appear as doublets due to one-bond C-F coupling and will be found in the highly downfield region typical for fluorinated aromatic carbons (around 158-162 ppm). The carbons at the 3- and 5-positions will also show coupling to fluorine. The carbon at the 4-position will be the least shielded of the C-H aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~15 | -CH₃ (ethyl) |
| ~42 | -CH₂ (ethyl) |
| ~112 | C-3, C-5 (aromatic) |
| ~135 | C-4 (aromatic) |
| ~138 | C-1 (aromatic) |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two equivalent fluorine atoms at the 2- and 6-positions will give rise to a single signal. The chemical shift of this signal is expected to be in the typical range for aromatic fluorine atoms, likely between -100 and -120 ppm relative to a standard like CFCl₃. The signal may appear as a multiplet due to coupling with the aromatic protons.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons of the ethyl group and within the aromatic ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₉F₂NO₂S), the expected molecular weight is approximately 221.03 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Key fragmentation pathways for sulfonamides often involve the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 157 (M⁺ - 64). nih.gov Another common fragmentation is the cleavage of the S-N bond. acs.org This could lead to fragments corresponding to the 2,6-difluorobenzenesulfonyl cation (m/z 177) and the ethylamine (B1201723) radical, or the 2,6-difluorophenyl radical (m/z 95) and the ethylsulfonamide cation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
Sulfonamide Group: The most characteristic bands for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-N stretching vibration is typically observed around 900-940 cm⁻¹. rsc.org
Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region.
Ethyl Group: The C-H stretching vibrations of the ethyl group's CH₃ and CH₂ will be observed in the 2850-2980 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1590, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1350 | Strong | Asymmetric SO₂ Stretch |
| ~1170 | Strong | Symmetric SO₂ Stretch |
| ~1250 | Strong | C-F Stretch |
Despite a comprehensive search for crystallographic data on this compound, no specific studies detailing its solid-state structure determination and conformational analysis via X-ray crystallography were found in the available scientific literature.
While research on the crystal structures of other sulfonamide derivatives exists, providing insights into the molecular geometry and intermolecular interactions within that broader class of compounds, specific data including unit cell dimensions, space group, bond lengths, bond angles, and conformational parameters for this compound remains uncharacterised.
Therefore, the requested section on "" focusing on X-ray crystallography cannot be provided at this time due to the absence of published research on this specific compound.
Computational Chemistry and Theoretical Investigations of N Ethyl 2,6 Difluorobenzene 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of N-ethyl-2,6-difluorobenzene-1-sulfonamide. These methods provide a microscopic view of the molecule's properties.
Furthermore, DFT is instrumental in calculating the electronic properties that govern the molecule's reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. mkjc.in A smaller energy gap generally suggests higher reactivity.
Table 1: Representative DFT-Calculated Properties for a Model N-alkyl-benzenesulfonamide Note: These are representative values based on calculations for structurally similar molecules and may not reflect the exact values for this compound.
| Parameter | Value |
| Optimized Geometry | |
| S-N Bond Length | ~ 1.62 Å |
| S=O Bond Length | ~ 1.43 Å |
| S-C Bond Length | ~ 1.77 Å |
| O-S-O Bond Angle | ~ 119° |
| N-S-C Bond Angle | ~ 107° |
| Electronic Properties | |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Dipole Moment | ~ 4.5 D |
Semi-empirical methods, such as AM1 and PM3, offer a computationally less intensive alternative to ab initio methods like DFT for predicting molecular properties. researchgate.netchemrxiv.org These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary reactivity assessments.
For this compound, semi-empirical methods can be employed to predict various reactivity descriptors. One key application is the prediction of the acidity of the sulfonamide N-H group, represented by its pKa value. While DFT can also be used for this purpose, semi-empirical methods can provide a rapid estimation. mkjc.inmultidisciplinaryjournals.comresearchgate.netmdpi.comresearchgate.net The reactivity of different sites within the molecule towards electrophilic or nucleophilic attack can also be inferred from the calculated atomic charges and frontier molecular orbital densities. For instance, the nitrogen and oxygen atoms of the sulfonamide group are expected to be nucleophilic centers, while the sulfur atom and the aromatic ring (influenced by the fluorine atoms) would be susceptible to nucleophilic and electrophilic interactions, respectively.
Table 2: Predicted Reactivity Descriptors using Computational Methods Note: This table illustrates the types of predictions that can be made using computational methods, with example values.
| Reactivity Descriptor | Predicted Property | Significance |
| pKa (N-H) | 9 - 11 | Indicates the acidity of the sulfonamide proton. |
| Site of Protonation | Sulfonamide Oxygen Atoms | Predicts the most likely site for interaction with acids. |
| Susceptibility to Nucleophilic Attack | Sulfur Atom | Identifies the primary electrophilic center. |
| Susceptibility to Electrophilic Attack | Aromatic Ring | Predicts reactivity towards electrophiles, influenced by substituents. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the conformational landscape and dynamic behavior of this compound.
Studies on similar N-alkylated sulfonamides have shown that different staggered and eclipsed conformations can exist. mdpi.com The rotation around the S-N bond, for example, can lead to conformers where the ethyl group is positioned differently with respect to the two oxygen atoms and the benzene (B151609) ring. The relative energies of these conformers determine their population at a given temperature. The torsion angle C-S-N-C is crucial in defining these conformations. For instance, in the related molecule 4-methyl-N-propylbenzenesulfonamide, the propyl group is found to be in a gauche orientation relative to the toluene (B28343) moiety. nih.gov
Table 3: Representative Conformational Data for an N-alkyl-benzenesulfonamide Model Note: The values presented are illustrative of a typical conformational analysis.
| Conformer | C-S-N-C Dihedral Angle | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.5 - 1.5 |
| Gauche 1 | ~60° | 0 (most stable) |
| Gauche 2 | ~-60° | 0 (most stable) |
| Rotational Barrier | - | 2 - 5 |
Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its flexibility, stability, and interactions with its environment. By solving Newton's equations of motion for the system, MD simulations can model the dynamic behavior of this compound in various media, such as in a vacuum or in a solvent.
These simulations can reveal how the molecule explores different conformations and how its structure fluctuates under physiological conditions. MD is particularly useful for assessing the stability of specific conformations and for understanding how the molecule might interact with biological macromolecules, such as proteins. For instance, MD simulations have been used to study the stability of sulfonamide drugs when bound to their target enzymes.
In Silico Approaches for Molecular Interactions
In silico methods are essential for predicting how this compound might interact with biological targets, a key aspect of drug discovery and design. Molecular docking is a primary technique used for this purpose. It involves predicting the preferred orientation of the molecule when bound to a receptor, typically a protein, to form a stable complex.
The docking process places the ligand (this compound) into the binding site of a protein and scores the different poses based on their binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the sulfonamide group is a well-known zinc-binding group in a class of enzymes called metalloproteinases, and it is also capable of forming hydrogen bonds with amino acid residues in a binding pocket. The 2,6-difluoro-substituted benzene ring can participate in hydrophobic and halogen-bonding interactions. These in silico predictions can guide the design of more potent and selective molecules.
Molecular Docking Studies with Potential Biological Targets
No specific molecular docking studies for this compound have been identified in the current body of scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
For this compound, such studies would be invaluable in identifying potential biological targets and elucidating the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern its binding affinity. Without experimental or computational data, it is not possible to construct a data table of potential biological targets, binding affinities, or key interacting residues.
Structure-Activity Relationship (SAR) Studies based on Computational Data
There are no available computational studies that specifically explore the structure-activity relationships of this compound. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity.
Computational SAR studies for this molecule would involve systematically modifying its structure—for instance, by altering the substituents on the benzene ring or the N-alkyl group—and then calculating the effect of these modifications on its predicted binding affinity to one or more biological targets. This process helps in identifying the key chemical features responsible for the compound's activity and in designing more potent and selective analogs. The absence of such computational data precludes the creation of a table summarizing the effects of structural modifications on the activity of this compound.
Further research and publication in the field of computational chemistry are required to provide the specific data needed to fulfill the detailed analysis requested.
Reactivity Studies and Mechanistic Insights of N Ethyl 2,6 Difluorobenzene 1 Sulfonamide
Chemical Reactions of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a critical pharmacophore and a versatile functional group in organic synthesis. Its reactivity in N-ethyl-2,6-difluorobenzene-1-sulfonamide is influenced by the strong electron-withdrawing nature of the 2,6-difluorophenyl group.
A notable reaction involving the sulfonamide nitrogen is nucleophilic substitution. Research has demonstrated that arylsulfonamides can undergo nucleophilic substitution at the nitrogen atom. For instance, a novel reaction has been described where phosphide (B1233454) anions act as nucleophiles, attacking the nitrogen of arylsulfonamides. This process allows for the transformation of arylsulfonamides into other valuable compounds such as phosphamides and various protected amines. nih.gov This type of reaction highlights the potential for modifying the sulfonamide group in this compound to introduce different functionalities.
The proton on the nitrogen atom of the sulfonamide group imparts acidic character to the molecule. The acidity of this proton is significantly enhanced by the presence of the strongly electron-withdrawing 2,6-difluorophenyl group. This group stabilizes the resulting conjugate base (anion) through inductive effects, making the proton more likely to be removed by a base. The pKa value of the N-H proton in this compound is expected to be lower (more acidic) than that of sulfonamides attached to less electron-withdrawing aryl groups. This acidity is a key factor in its biological activity and its behavior in different physiological and chemical environments.
The protonation state of the sulfonamide can be manipulated by adjusting the pH of the medium. In basic conditions, the sulfonamide will exist predominantly in its deprotonated, anionic form, which can then act as a nucleophile.
Reactivity of the Fluorinated Aromatic Ring
The presence of two fluorine atoms and a sulfonamide group has a profound effect on the reactivity of the benzene (B151609) ring. Both fluorine and the sulfonamide group are electron-withdrawing groups, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
The 2,6-difluorobenzene-1-sulfonamide core is highly activated for nucleophilic aromatic substitution (SNAr). The two fluorine atoms, being highly electronegative, and the strongly electron-withdrawing sulfonamide group make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orguomustansiriyah.edu.iq
In SNAr reactions, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate called a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing substituents. The presence of the sulfonamide group, particularly when it is deprotonated, can further enhance this stabilization. The subsequent departure of the leaving group (fluoride ion) restores the aromaticity of the ring.
Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
Examples of SNAr on related di-halo aromatic systems, such as 2,4-difluoronitrobenzene (B147775) and 2,3-dichloroquinoxaline, demonstrate the feasibility of sequential nucleophilic substitutions, allowing for the introduction of multiple different nucleophiles. nih.gov This suggests that this compound could serve as a valuable scaffold for building complex molecules through controlled, regioselective SNAr reactions.
Table 1: Factors Influencing SNAr Reactivity
| Factor | Influence on SNAr Reactivity | Rationale |
|---|---|---|
| Electron-Withdrawing Substituents (F, -SO₂NHEt) | Increases reactivity | Stabilize the negatively charged Meisenheimer intermediate. |
| Leaving Group (F) | Excellent leaving group | High electronegativity facilitates the initial nucleophilic attack. |
| Nucleophile Strength | Stronger nucleophiles react faster | Increases the rate of the initial attack on the aromatic ring. |
| Solvent | Polar aprotic solvents are often preferred | Solvate the cation of the nucleophile, increasing its reactivity. |
The strong deactivating effect of the two fluorine atoms and the N-ethylsulfonamide group makes the aromatic ring of this compound highly resistant to electrophilic aromatic substitution (EAS). These electron-withdrawing groups reduce the electron density of the benzene ring, making it a poor nucleophile for attacking electrophiles. uomustansiriyah.edu.iqmdpi.com
Reactions that typically proceed via EAS, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would require extremely harsh conditions and are likely to be low-yielding or unsuccessful. The deactivating nature of these substituents makes it difficult to introduce further groups onto the aromatic ring through electrophilic pathways. chemistrysteps.com
Table 2: Predicted Reactivity in Common EAS Reactions
| Reaction | Predicted Outcome for this compound | Reason |
|---|---|---|
| Nitration | Very difficult to impossible | Ring is highly deactivated by -F and -SO₂NHEt groups. |
| Halogenation | Very difficult to impossible | Ring is highly deactivated. |
| Sulfonation | Very difficult to impossible | Ring is highly deactivated. |
| Friedel-Crafts Alkylation/Acylation | Will not occur | Ring is too deactivated. The Lewis acid catalyst may also complex with the sulfonamide. |
Due to these limitations, alternative synthetic strategies are necessary to introduce additional substituents onto the aromatic ring. These strategies often involve the use of organometallic reagents or the construction of the substituted ring from simpler precursors.
In-depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Reactivity
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available research specifically detailing the radical reactions, potential for functionalization, and mechanistic investigations of novel transformations for the chemical compound this compound.
While general information regarding the properties and synthesis of related sulfonamides exists, specific studies focusing on the reactivity outlined in the requested article sections—"Radical Reactions and Their Potential for Functionalization" and "Mechanistic Investigations of Novel Transformations"—could not be located for this compound.
Scientific research often focuses on compounds with specific applications in fields such as pharmaceuticals, agrochemicals, or materials science. The current body of public knowledge does not appear to contain in-depth studies on the specific radical-based reactivity of this particular compound. Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible at this time.
Applications in Advanced Organic Synthesis and Materials Science
N-ethyl-2,6-difluorobenzene-1-sulfonamide as a Synthetic Intermediate
In the field of organic chemistry, this compound serves as a versatile synthetic intermediate or building block. researchgate.netnih.gov Intermediates are the molecular foundations from which more complex chemical structures are assembled. The primary role of this compound is to introduce the 2,6-difluorobenzenesulfonamide (B1200098) moiety into a target molecule. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, enhancing characteristics such as lipophilicity and metabolic stability, which are highly desirable in fields like pharmaceutical drug design. nih.gov
The sulfonamide group (-SO₂NH-) itself offers a site for further chemical reactions, including hydrogen bonding and nucleophilic substitutions, adding to its synthetic versatility. nih.gov Chemical suppliers categorize compounds like this compound as building blocks, underscoring their fundamental role in the design and development of new, high-value chemical entities. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1094729-62-0 |
| Molecular Formula | C₈H₉F₂NO₂S |
| Molecular Weight | 221.22 g/mol |
| Purity | ≥95% |
Data sourced from ChemScene. researchgate.net
Role in the Synthesis of More Complex Organic Molecules
The structural attributes of this compound make it a pivotal precursor in the multi-step synthesis of elaborate organic molecules. Its difluorinated benzene ring is a key feature sought in the development of active pharmaceutical ingredients (APIs), where fluorine substitution is a common strategy to improve a drug's potency and pharmacokinetic profile. nih.gov
The synthesis of the parent compound, 2,6-difluorobenzenesulfonamide, involves controlled reactions starting from fluorinated benzene derivatives to introduce the sulfonamide group, ensuring high purity for its use as an intermediate. nih.gov The N-ethyl version follows similar synthetic logic. This high degree of purity is critical, as impurities can interfere with subsequent, often sensitive, reaction steps in a complex synthesis pathway. The compound's structure allows it to be incorporated into larger molecular frameworks, serving as a cornerstone for building molecules with specific therapeutic or material properties.
**6.3. Utilization in Polymer Chemistry and Functional Materials
In the realm of materials science, the sulfonamide functional group has been explored as a powerful tool for polymer synthesis. Specifically, it can function as an activating group, facilitating the creation of high-performance polymers like poly(arylene ether sulfonamide)s.
Research has demonstrated that the sulfonamide group is sufficiently electron-withdrawing to activate adjacent positions on an aromatic ring for nucleophilic aromatic substitution (S NAr) polymerization. This mechanism is fundamental to the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their thermal stability.
In analogous systems, such as N,N-diethyl-3,5-difluorobenzene sulfonamide, the sulfonamide group activates the carbon-fluorine bonds, making them susceptible to displacement by phenoxide nucleophiles. This reaction forms the crucial ether linkage that defines the polymer backbone. The process allows for the creation of high molecular weight poly(arylene ether sulfonamide)s by reacting the difluorinated sulfonamide monomer with various bisphenols.
Table 2: Thermal Properties of Poly(arylene ether)s Synthesized with an Analogous Sulfonamide Monomer (N,N-diethyl-3,5-difluorobenzene sulfonamide)
| Bisphenol Co-monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature |
|---|---|---|
| Bisphenol A | 142 °C | 385 °C |
| 4,4′-Biphenol | Not Reported | 366 °C |
| Resorcinol | 72 °C | 380 °C |
These data illustrate the properties of polymers made using a similar sulfonamide-activated monomer, highlighting the utility of this chemical class in producing thermally stable polymers.
A significant advantage of using monomers like this compound in polymerization is that the activating sulfonamide group remains as a pendant group attached to the main polymer chain. This pendent positioning offers a reactive site for post-polymerization modification.
By having the functional group separate from the polymer backbone, chemists can alter the polymer's properties—such as solubility, reactivity, or affinity for other materials—without compromising the structural integrity of the backbone itself. This capability allows for the fine-tuning of material properties and the design of functional polymers tailored for specific applications, such as specialized membranes, coatings, or advanced composites.
Reagent Development for Analytical Chemistry
Information regarding the specific application of this compound in the development of reagents for analytical chemistry is not available in the reviewed scientific literature. While sulfonamide-containing compounds have been investigated more broadly as fluorescent chemosensors for detecting ions like fluoride, specific research detailing the use of this particular compound for creating analytical reagents has not been identified.
Exploration of Biological Interactions and Biochemical Mechanisms
Investigation of Enzyme Inhibition Mechanisms
General studies on sulfonamides have established their role as enzyme inhibitors. However, specific inhibitory mechanisms and targets for N-ethyl-2,6-difluorobenzene-1-sulfonamide have not been documented.
Interaction with Folate Metabolism Enzymes (e.g., Dihydropteroate (B1496061) Synthase (DHPS))
The primary mechanism of action for many antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. This inhibition disrupts the production of folic acid, which is crucial for DNA synthesis and repair in many microorganisms. Despite this well-established general mechanism for the sulfonamide class, no studies have been found that specifically investigate the interaction of this compound with DHPS or other folate metabolism enzymes. Consequently, there is no available data on its binding affinity, inhibition constants (Kᵢ), or the specific molecular interactions with the active site of these enzymes.
Modulation of Other Enzyme Activities (e.g., related to glucose metabolism)
Certain sulfonamide derivatives have been investigated for their effects on enzymes involved in glucose metabolism, such as phosphofructokinase and glucose-6-phosphatase. These enzymes are critical control points in glycolysis and gluconeogenesis. A comprehensive search of the scientific literature did not yield any studies reporting on the modulation of these or any other glucose metabolism-related enzymes by this compound.
Inhibition of Specific Microbial Enzymes (e.g., MbtI)
MbtI, a salicylate (B1505791) synthase involved in the biosynthesis of mycobactin (B74219) siderophores in Mycobacterium tuberculosis, has been identified as a potential drug target. While various compounds are being explored as MbtI inhibitors, there is no published research to indicate that this compound has been screened for or possesses inhibitory activity against this microbial enzyme.
Ligand-Receptor Binding Studies
The interaction of small molecules with protein receptors is fundamental to their pharmacological effects. For this compound, there is a notable absence of such studies.
Binding Affinities to Protein Targets
Quantitative assessment of the binding affinity of a ligand to its protein target is a critical aspect of drug discovery and development. There are no available reports detailing the binding affinities of this compound to any specific protein targets.
Mechanisms of Action at Receptor Sites (e.g., inverse agonism)
Some sulfonamide-containing compounds have been identified as inverse agonists, which bind to the same receptor as an agonist but elicit the opposite pharmacological response. For instance, certain sulfonamides have been shown to act as inverse agonists at nuclear receptors like the Retinoid-related orphan receptor gamma (RORγ). However, the scientific literature lacks any studies investigating whether this compound exhibits inverse agonism or any other mechanism of action at specific receptor sites.
Based on a comprehensive review of the available scientific literature, there is currently no specific data on the biological interactions and biochemical mechanisms of this compound. Research into its potential as an enzyme inhibitor, particularly concerning folate and glucose metabolism, as well as its interactions with microbial enzymes and protein receptors, remains an unexplored area. Future studies are required to elucidate the specific biochemical profile of this compound.
Research on Interactions with Transport Proteins
While direct studies on the interaction of this compound with specific transport proteins are not extensively documented in publicly available research, the broader class of sulfonamides has been shown to interact with membrane traffic and related proteins. Research has indicated that certain structurally related sulfonamides can interfere with both endocytic and exocytic membrane transport processes. These compounds have been found to elevate the pH of organelles such as endosomes and lysosomes. nih.gov
In vitro experiments have suggested that these effects may be due to direct inhibition of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments. Furthermore, some sulfonamides have been observed to possess proton ionophore activity, meaning they can transport protons across membranes, thereby dissipating pH gradients. nih.gov The maintenance of organellar pH is crucial for the proper functioning of many transport pathways, including the recycling of receptors to the plasma membrane. nih.gov
Biochemical studies on isolated V-ATPase have supported the model that some sulfonamides may directly affect its function. nih.gov While these findings provide a potential mechanism for interaction with transport-related processes, further research is needed to determine if this compound specifically interacts with V-ATPase or other transport proteins in a similar manner.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The design and synthesis of analogues are crucial for understanding the structure-activity relationships (SAR) of benzenesulfonamide (B165840) derivatives. Various synthetic strategies are employed to modify the core structure and explore the impact of different substituents on biological activity.
For instance, in the development of anti-influenza hemagglutinin inhibitors, disubstituted benzenesulfonamide analogues have been designed and synthesized. One common synthetic route involves a copper-catalyzed cross-coupling reaction of a substituted phenyl bromide with a suitable amine. nih.gov Another approach includes the Sandmeyer reaction starting from an aniline (B41778) derivative to produce a benzenesulfonyl chloride, which is then reacted with ammonia (B1221849) or an amine to yield the desired sulfonamide. nih.gov
In the context of developing anticancer agents targeting carbonic anhydrase IX, a series of aryl thiazolone-benzenesulfonamides have been synthesized. The design strategy involved incorporating different substituents on a benzylidene tail to probe the hydrophobic region of the enzyme's binding cleft. researchgate.netrsc.org The synthesis of these analogues often involves multi-step procedures, starting from commercially available materials to build the desired molecular complexity. researchgate.netrsc.org
Furthermore, the synthesis of benzimidazolylbenzenesulfonamide derivatives as potential antibacterial agents has been reported. These syntheses typically involve the reaction of benzimidazolamines with benzenesulfonyl chloride in the presence of a base. mdpi.com The following table provides examples of synthetic methodologies used for creating benzenesulfonamide analogues for SAR studies.
| Starting Material | Key Reaction | Product Class | Reference |
| Substituted Phenyl Bromide, Amine | Copper-catalyzed cross-coupling | Disubstituted benzenesulfonamides | nih.gov |
| Aniline | Sandmeyer reaction, Amination | Substituted benzenesulfonamides | nih.gov |
| Sulfanilamide, 2-Chloroacetyl chloride | Acylation, Cyclization | Thiazolone-based benzenesulfonamides | rsc.org |
| Benzimidazolamine, Benzenesulfonyl chloride | Sulfonylation | Benzimidazolylbenzenesulfonamides | mdpi.com |
These synthetic approaches allow for the systematic modification of the benzenesulfonamide scaffold, enabling a detailed investigation of the structure-activity relationships.
Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives have revealed key insights into how structural modifications influence their biological activity. In a series of fluorinated benzenesulfonamides investigated as inhibitors of amyloid-β aggregation, the arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety was found to be critical for activity. nih.govresearchgate.net
For a series of benzenesulfonamide-based carbonic anhydrase inhibitors, it was demonstrated that active-site residues, particularly at positions 92 and 131, dictate the binding and affinity of the inhibitors. The "tail" groups of the inhibitors were found to modulate isoform specificity. nih.gov
In the development of anti-influenza hemagglutinin inhibitors, SAR studies of aniline analogues showed that the introduction of a second small hydrophobic group resulted in highly potent compounds. Conversely, bulky hydrophobic groups or polar substituents were found to abolish the antiviral activity. nih.gov
SAR studies on benzimidazolylbenzenesulfonamide derivatives as anti-MRSA agents indicated that the presence of an electron-withdrawing group, such as a nitro group, on the benzimidazole (B57391) ring significantly increased the antibacterial potency. In contrast, the presence of electron-releasing groups led to a decrease in activity. mdpi.com
The following table summarizes the correlation between structural modifications and biological responses in different classes of benzenesulfonamide derivatives.
| Compound Class | Structural Modification | Effect on Biological Response | Reference |
| Fluorinated Benzenesulfonamides | Arrangement of functional groups | Critical for amyloid-β aggregation inhibition | nih.govresearchgate.net |
| Carbonic Anhydrase Inhibitors | "Tail" group modifications | Modulates isoform specificity | nih.gov |
| Anti-influenza Benzenesulfonamides | Addition of small hydrophobic group | Increased antiviral potency | nih.gov |
| Anti-influenza Benzenesulfonamides | Addition of bulky or polar groups | Abolished antiviral activity | nih.gov |
| Benzimidazolylbenzenesulfonamides | Electron-withdrawing group on benzimidazole | Increased antibacterial activity | mdpi.com |
| Benzimidazolylbenzenesulfonamides | Electron-releasing group on benzimidazole | Decreased antibacterial activity | mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research on N-ethyl-2,6-difluorobenzene-1-sulfonamide is expected to focus on developing novel synthetic routes that maximize atom economy—the concept of incorporating the maximum number of atoms from the reactants into the final product.
Current synthetic approaches may involve multi-step procedures with the use of hazardous reagents and solvents, leading to significant waste generation. The development of catalytic systems, perhaps employing earth-abundant metals, could offer more direct and sustainable pathways. For instance, exploring one-pot reactions where multiple transformations occur in a single reaction vessel would reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. The exploration of alternative, greener solvents or even solvent-free reaction conditions will also be a critical aspect of this research.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic C-H Activation | Fewer synthetic steps, increased atom economy | Development of selective catalysts for direct sulfonamidation |
| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction conditions in continuous flow reactors |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Analysis
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization. The application of advanced spectroscopic techniques for in situ monitoring will be instrumental in achieving this. Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products.
This continuous stream of data will enable the precise determination of reaction kinetics, helping to elucidate the reaction mechanism and identify any transient intermediates. A thorough kinetic analysis will facilitate the optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield, purity, and reaction time.
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. In the context of this compound, these computational tools can be leveraged to accelerate the design of new derivatives with desired properties. By training algorithms on existing datasets of sulfonamides, ML models can predict various physicochemical and biological properties of novel, unsynthesized analogs.
This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. For example, AI could be used to predict the biological activity, toxicity, or material properties of derivatives of this compound, guiding synthetic efforts towards the most promising candidates.
Exploration of this compound Derivatives in Chemical Biology Tool Development
Chemical biology relies on the use of small molecules to study and manipulate biological systems. The unique structural features of this compound make it an interesting scaffold for the development of novel chemical probes. eubopen.org By strategically modifying the core structure, for instance, by introducing photoreactive groups or fluorescent tags, derivatives can be designed to interact with specific biological targets.
These chemical tools can be employed to investigate complex biological processes, identify new drug targets, and validate the mechanism of action of therapeutic agents. The difluoro-substituted benzene (B151609) ring offers specific interactions that can be exploited for selective binding to protein targets.
Design of Targeted Chemical Probes for Specific Biological Pathways
Building upon the general development of chemical biology tools, a more focused approach involves the rational design of probes that target specific biological pathways implicated in disease. This requires a deep understanding of the structure-activity relationships of this compound and its analogs. For instance, if a derivative shows inhibitory activity against a particular enzyme, further modifications can be made to enhance its potency and selectivity.
The ultimate goal is to create highly specific molecular probes that can be used to dissect the intricacies of cellular signaling pathways. These targeted probes would be invaluable for fundamental biological research and could serve as starting points for the development of new therapeutic agents. Research into phenanthridine (B189435) analogues has demonstrated the potential for identifying promising chemical probe leads with inhibitory activities against specific protein dimers. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-2,6-difluorobenzene-1-sulfonamide, and how do reaction parameters influence regioselectivity?
- Methodological Answer : The synthesis involves sulfonylation of 2,6-difluorobenzenesulfonyl chloride with ethylamine. Key parameters include temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control to minimize byproducts like unreacted chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies fluorine environments (δ -110 to -120 ppm for ortho-fluorines) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (calc. for CHFNOS: 229.0342) .
- IR : Sulfonamide N–H stretch (~3300 cm) and S=O asymmetric stretch (~1350 cm) .
Q. What are the preliminary applications of this compound in material science or medicinal chemistry?
- Methodological Answer : The sulfonamide group enables hydrogen bonding, making it a candidate for crystal engineering. In medicinal chemistry, fluorinated analogs are explored as enzyme inhibitors (e.g., carbonic anhydrase) via structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data for fluorinated sulfonamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting sulfonamide ionization). Use isothermal titration calorimetry (ITC) to quantify binding affinities under controlled buffers. Cross-validate with X-ray crystallography of enzyme-ligand complexes .
Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?
- Methodological Answer : Decomposition above 150°C is observed via TGA. Use inert atmospheres (N) and low-boiling solvents (e.g., THF) to reduce thermal stress. Monitor reaction progress with in-situ FTIR to detect early degradation .
Q. How does computational modeling predict the electronic effects of fluorine substituents on sulfonamide reactivity?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates partial charges and frontier molecular orbitals. Fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the sulfonyl group .
Q. What analytical approaches distinguish between polymorphic forms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
